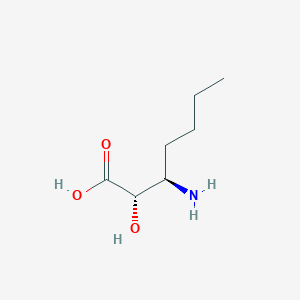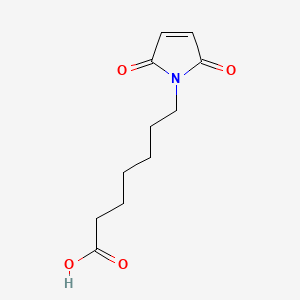
3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate
Overview
Description
3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate is a zwitterionic, sulfonic acid-functionalized ionic liquid . It has an empirical formula of C28H29O6PS2 and a molecular weight of 556.63 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string:CC1=CC=C (C=C1)S (=O) (=O) [O-].C1=CC=C (C=C1) [P+] (CCCS (=O) (=O)O) (C2=CC=CC=C2)C3=CC=CC=C3 . Physical And Chemical Properties Analysis
The compound has a molecular weight of 556.63 . It is a zwitterionic, sulfonic acid-functionalized ionic liquid .Scientific Research Applications
Catalyst in Organic Synthesis
3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate exhibits utility in organic synthesis. For instance, it acts as an effective pre-ligand in aqueous-phase palladium-catalyzed cross-coupling reactions, as demonstrated in the Sonogashira coupling of aryl bromides and the Suzuki coupling of aryl bromides (Brown et al., 2008). Moreover, it serves as an efficient phase transfer catalyst in the ultrasound-assisted oxidative desulfurization of liquid fuel, transforming sulfur compounds into polar sulfones with high conversion rates (Desai et al., 2021).
Environmental Applications
In environmental science, this compound has been used in the removal of hazardous toluene vapor from air. Its adsorption mechanism primarily relies on π–π interaction between toluene and the surface of the ionic liquids, with 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate showing a removal efficiency of up to 99.5% (Faghihi-Zarandi et al., 2018).
Antimicrobial Applications
It has been used as a chemical intermediate for synthesizing quaternary ammonium salts with antimicrobial and antifungal activities. Compounds synthesized using this approach have shown moderate degrees of antimicrobial activity, indicating its potential in creating new antimicrobial agents (Fadda et al., 2016).
Polymer Science
In polymer science, derivatives of this compound have been utilized in the synthesis of polyzwitterions with varying properties. These polymers exhibit pH-responsive behaviors and have potential applications in areas like reverse osmosis plant antiscalants (Ali et al., 2014; Haladu & Ali, 2013), (Haladu & Ali, 2013).
Fuel Cell Technology
This compound's derivatives have been explored in the context of fuel cell technology, particularly in the development of sulfonated polyimide membranes. These membranes exhibit high proton conductivity and low methanol permeability, making them potential candidates for use in direct methanol fuel cells (Yin et al., 2003).
Safety And Hazards
properties
IUPAC Name |
4-methylbenzenesulfonate;triphenyl(3-sulfopropyl)phosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21O3PS.C7H8O3S/c22-26(23,24)18-10-17-25(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;1-6-2-4-7(5-3-6)11(8,9)10/h1-9,11-16H,10,17-18H2;2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKLGVCURZKCAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)[P+](CCCS(=O)(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29O6PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20460743 | |
| Record name | 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20460743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate | |
CAS RN |
439937-65-2 | |
| Record name | 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20460743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(1S)-3-Hydroxy-1-methylpropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1599692.png)




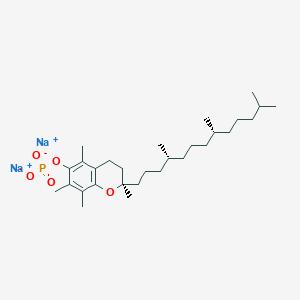
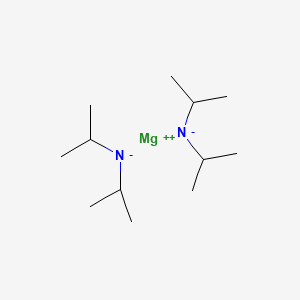


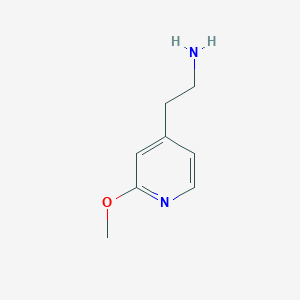

![3-Tert-butyl-6-[(2-ethylhexyl)thio]aniline](/img/structure/B1599712.png)
